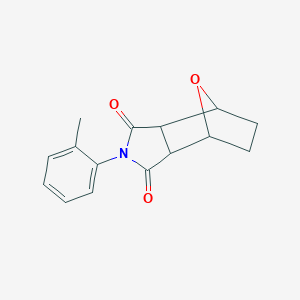
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist, and pharmacologist. MMDA-2 is a potent serotonin agonist, which means that it binds to serotonin receptors in the brain, leading to various biochemical and physiological effects. In
Mecanismo De Acción
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione acts as a potent serotonin agonist, which means that it binds to serotonin receptors in the brain, leading to various biochemical and physiological effects. It has been shown to have a high affinity for the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione also acts as a partial agonist at the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects:
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been shown to have various biochemical and physiological effects on the central nervous system. It has been found to induce hallucinations, altered perception of time and space, and an altered sense of self-awareness. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has also been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to a feeling of euphoria and increased energy levels. However, the long-term effects of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione on the brain and body are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has several advantages for lab experiments. It is a potent serotonin agonist, which makes it useful for investigating the role of serotonin receptors in various physiological processes. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione also has a similar chemical structure and pharmacological profile to other psychoactive drugs such as MDMA and MDA, which allows researchers to compare and contrast the effects of these drugs. However, the use of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione in lab experiments is limited by its psychoactive effects, which can make it difficult to control for confounding variables.
Direcciones Futuras
For the investigation of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione include the role of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione in the treatment of various psychiatric disorders, the investigation of the long-term effects of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione, and the development of new synthetic methods for 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione.
Métodos De Síntesis
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione is synthesized from the reaction of 3,4-methylenedioxyphenylacetone and 2-amino-1-phenylhexane. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified through recrystallization using a solvent such as ethanol or acetone. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have a similar chemical structure and pharmacological profile to other psychoactive drugs such as MDMA and MDA. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in various physiological processes such as mood regulation, cognition, and perception.
Propiedades
Número CAS |
20711-78-8 |
|---|---|
Nombre del producto |
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione |
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO3/c1-8-4-2-3-5-9(8)16-14(17)12-10-6-7-11(19-10)13(12)15(16)18/h2-5,10-13H,6-7H2,1H3 |
Clave InChI |
WPFYQSJKOJNEMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4 |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4 |
Solubilidad |
38.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



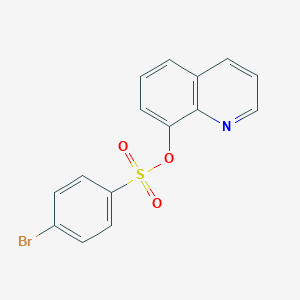
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)

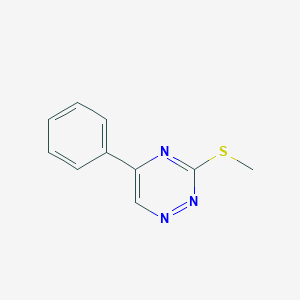
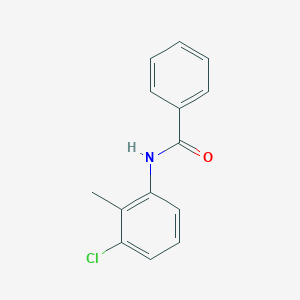
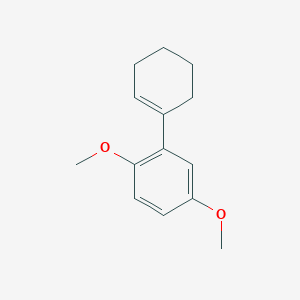

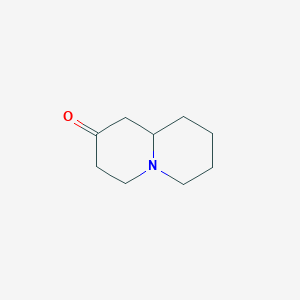
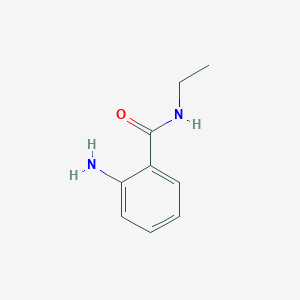
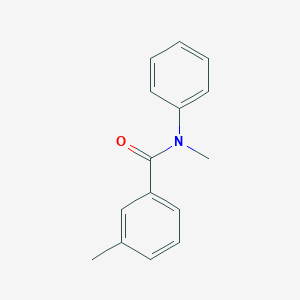

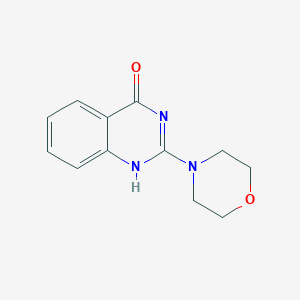
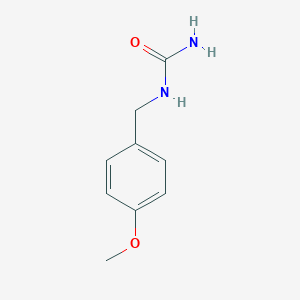
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)